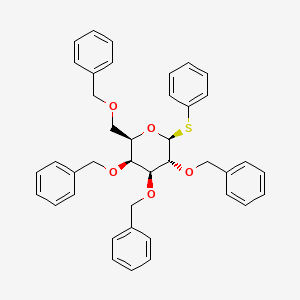

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a complex organic molecule characterized by multiple benzyloxy groups and a phenylthio substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran typically involves the following steps:

Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.

Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.

Formation of the Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts or other cyclization agents.

Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, typically using thiophenol and a suitable leaving group on the sugar derivative.

Final Deprotection: The benzyl protecting groups are removed under hydrogenation conditions using palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzyloxy groups, converting them back to hydroxyl groups.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected hydroxyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology

The compound’s structural features make it a candidate for studying carbohydrate-protein interactions. It can be used in the design of glycomimetics, which are molecules that mimic the structure of carbohydrates and can modulate biological processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The phenylthio group, in particular, may interact with biological targets in unique ways, offering opportunities for drug discovery.

Industry

In materials science, the compound can be used to create novel polymers or as a building block for advanced materials with specific properties, such as enhanced stability or reactivity.

作用機序

The compound exerts its effects through interactions with various molecular targets, depending on its application. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites. The benzyloxy and phenylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran: Lacks the phenylthio group, making it less versatile in certain reactions.

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran: Lacks the benzyloxymethyl group, which may reduce its utility in some synthetic applications.

Uniqueness

The presence of both benzyloxy and phenylthio groups in (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran provides a unique combination of reactivity and functionality. This makes it particularly valuable for applications requiring multiple points of chemical modification.

生物活性

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₃₆H₄₀O₅S

- Molecular Weight : 584.77 g/mol

- CAS Number : 125411-99-6

- Purity : Minimum 99% by HPLC

Synthesis

The synthesis of this compound typically involves multi-step reactions that include glycosylation and thioether formation. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of thioether groups has been linked to enhanced cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study published in Organic Letters demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Activity

The compound also shows promising antimicrobial properties.

- Testing Methodology : Disc diffusion and broth microdilution methods were used to assess the antibacterial effects against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzyloxy and phenylthio groups significantly influence biological activity.

| Modification | Biological Activity | Notes |

|---|---|---|

| Addition of more benzyloxy groups | Increased cytotoxicity | Enhances lipophilicity |

| Variation in thio group | Altered antimicrobial spectrum | Different thioethers show varied activity |

Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activities, it also requires careful evaluation regarding its safety profile.

- In Vivo Studies : Toxicity studies on model organisms revealed no acute toxicity at therapeutic doses; however, long-term studies are warranted to assess chronic effects .

- Safety Profile : The compound's safety profile is still under investigation, particularly regarding its effects on liver enzymes and potential mutagenicity.

Future Directions

Further research is necessary to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeting specific tissues.

- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in human subjects.

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCMSYGNAFDJNX-PLLMGOPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in the synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose?

A: Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as a valuable glycosyl donor in the chemical synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose []. This disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose, is considered a significant epitope and holds importance in various biological contexts.

Q2: Could you elaborate on the specific reaction involving Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in this synthesis process?

A: The research highlights the successful coupling of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose as a key step []. This coupling reaction results in the formation of a protected alpha1,3-disaccharide intermediate. Subsequent deprotection steps, specifically de-O-benzylation and de-O-cyclohexylidenation, are then carried out to yield the final target disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。